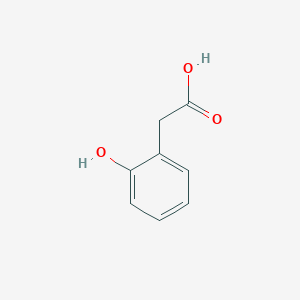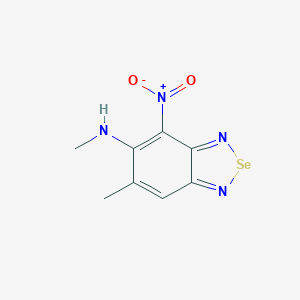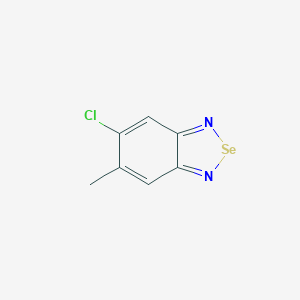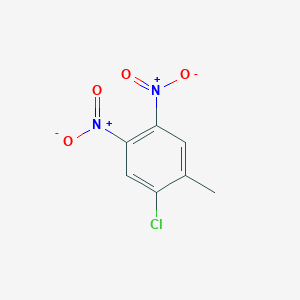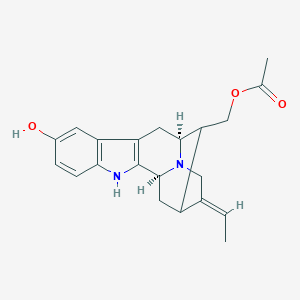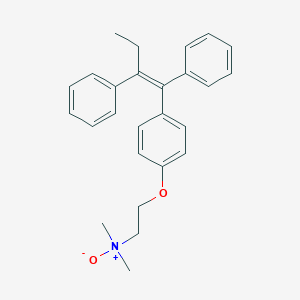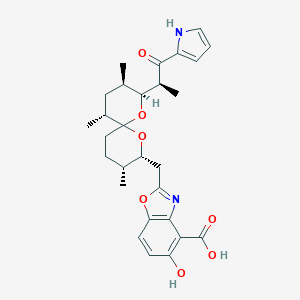
3-Hydroxycezomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxycezomycin is a natural product that belongs to the class of polyketide antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. in 2001. The compound has a unique structure and exhibits potent antibacterial activity against a wide range of gram-positive bacteria. Due to its promising biological activity, 3-Hydroxycezomycin has attracted considerable attention from researchers in the field of medicinal chemistry.
Applications De Recherche Scientifique
Biosynthesis and Antibiotic Production
Role in Rifamycin Biosynthesis : 3-Amino-5-hydroxybenzoic acid, closely related to 3-Hydroxycezomycin, is identified as a direct precursor in the biosynthesis of ansamycins, including rifamycin, in Nocardia mediterranei. This establishes its significance in the production of this class of antibiotics (Ghisalba & Nüesch, 1981).
Central Scaffold in Aminoglycoside Antibiotics : 2-Deoxystreptamine, structurally related to 3-Hydroxycezomycin, is a critical component in aminoglycoside antibiotics. These antibiotics are vital for treating infections, especially against Gram-negative bacteria (Busscher, Rutjes & van Delft, 2005).
Antimycin Biosynthesis : Studies on antimycins, a group of antibiotics, reveal the importance of a 3-aminosalicylate moiety in their structure, which is closely related to 3-Hydroxycezomycin. This highlights its role in the biosynthesis of diverse antimycins with varied biological activities (Schoenian et al., 2012).
Screening for Antibiotic Producers : The synthase gene for 3-Amino-5-hydroxybenzoic acid is used to identify ansamycin and related antibiotic producers in Actinomycetes. This approach highlights the significance of compounds like 3-Hydroxycezomycin in antibiotic discovery (Hui-tu et al., 2009).
Antimicrobial and Biological Activities
Antimicrobial Derivatives Synthesis : The synthesis of N-Benzylhomo-anisomycin, related to 3-Hydroxycezomycin, demonstrates its potential in creating derivatives with significant antimicrobial activities (Kim, Hong & Lee, 1998).
Ubiquinol-Cytochrome c Oxidoreductase Inhibition : Compounds like 3-Hydroxycezomycin may influence mitochondrial electron transport, as evidenced by the inhibition caused by antimycin, which shares structural similarities (Matsuno-Yagi & Hatefi, 1996).
Antibacterial Evaluation of Derivatives : Synthesized 3-heteroaryl azo 4-hydroxy coumarin derivatives, structurally related to 3-Hydroxycezomycin, have shown promising antibacterial activities, further underscoring the potential of such compounds in antimicrobial research (Sahoo, Mekap & Kumar, 2015).
AHBA Synthase in Antibiotic Precursor Formation : The terminal enzyme in the formation of 3-Amino-5-hydroxybenzoic acid, related to 3-Hydroxycezomycin, plays a crucial role in the precursor formation of mC7N units in rifamycin and related antibiotics, indicating its importance in the biosynthesis of these compounds (Kim et al., 1998).
Propriétés
Numéro CAS |
104414-30-4 |
|---|---|
Nom du produit |
3-Hydroxycezomycin |
Formule moléculaire |
C28H34N2O7 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
5-hydroxy-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O7/c1-14-9-10-28(16(3)12-15(2)26(37-28)17(4)25(32)18-6-5-11-29-18)36-21(14)13-22-30-24-20(35-22)8-7-19(31)23(24)27(33)34/h5-8,11,14-17,21,26,29,31H,9-10,12-13H2,1-4H3,(H,33,34)/t14-,15-,16-,17-,21-,26+,28?/m1/s1 |
Clé InChI |
WULUUVLPLGXOFP-GHLNLJSUSA-N |
SMILES isomérique |
C[C@@H]1CCC2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
SMILES canonique |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
Synonymes |
3-hydroxycezomycin AC 7230 AC-7230 AC7230 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



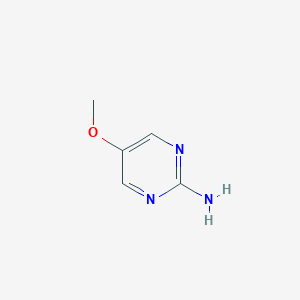
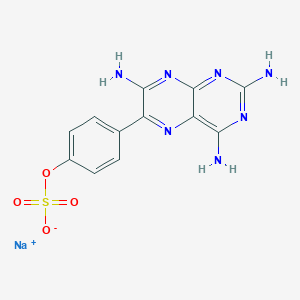
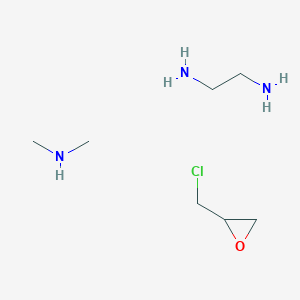
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)

